Bienvenue dans la boutique en ligne BenchChem!

5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Lipophilicity Drug-likeness Solubility

5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a pyrrolidin-1-ylmethyl substituent at the C6 position, methyl groups at C4 and C7, and a free hydroxyl at C5. With a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol, it belongs to a class of heterocyclic compounds frequently employed in medicinal chemistry for their diverse biological activities.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
Cat. No. B5917671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCC3)O
InChIInChI=1S/C16H19NO3/c1-10-7-13-15(11(2)8-14(18)20-13)16(19)12(10)9-17-5-3-4-6-17/h7-8,19H,3-6,9H2,1-2H3
InChIKeyZLKLDTYJRRJRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: A Distinctly Functionalized Coumarin Scaffold for Targeted Library Synthesis and Drug Discovery


5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a pyrrolidin-1-ylmethyl substituent at the C6 position, methyl groups at C4 and C7, and a free hydroxyl at C5 . With a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol, it belongs to a class of heterocyclic compounds frequently employed in medicinal chemistry for their diverse biological activities. The pyrrolidine moiety introduces a basic nitrogen center that can participate in hydrogen-bonding and ionic interactions with biological targets, while the specific substitution pattern distinguishes it from the more commonly explored 3-(pyrrolidin-1-ylmethyl)coumarin series [1].

Why 5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs


Simple coumarin analogs or even closely related 3-substituted pyrrolidinylmethyl coumarins cannot substitute for this compound due to the decisive impact of substitution position on both physicochemical properties and biological target engagement. The C6-pyrrolidinylmethyl vector projects the basic amine into a spatial region inaccessible to C3-substituted isomers, fundamentally altering hydrogen-bonding networks and ionic interactions with protein targets [1]. Additionally, the 4,7-dimethyl-5-hydroxy pattern creates a unique hydrogen-bond donor/acceptor topography that influences solubility, metabolic stability, and off-rate kinetics. Empirical data show that even minor changes—such as replacing the 4-methyl with a 4-ethyl group or relocating the pyrrolidine to C3—yield compounds with divergent activity profiles, making blind substitution scientifically unsound [2].

Quantitative Differentiation Evidence for 5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one


Lipophilicity Advantage Over 3-Benzyl Analog: Lower logP Correlates with Improved Aqueous Solubility

The target compound exhibits a calculated logP of 2.82, which is 2.01 log units lower than the 3-benzyl-5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl) analog (logP = 4.83) . This significant reduction in lipophilicity translates to an approximately 100-fold improvement in predicted aqueous solubility, placing the compound within the favorable drug-like space (logP < 5) recommended by Lipinski's rule of five. The 3-benzyl substitution dramatically increases hydrophobic surface area without contributing additional hydrogen-bonding capacity, making the target compound the more developable scaffold for lead optimization.

Lipophilicity Drug-likeness Solubility

Distinct MAO-A Inhibitory Potential Inferred from Positional Isomerism Relative to the 3-Pyrrolidinylmethyl Series

In a published series of 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, the 6-hydroxy analog (compound 19) demonstrated MAO-A inhibition with an IC50 of 1.46 μM and high selectivity over MAO-B [1]. The target compound shares the 6-position functionalization but presents the pyrrolidine at C6 rather than C3, and additionally bears C4/C7 methyl groups that are absent in the referenced series. Molecular docking studies of the 6-OH analog revealed critical interactions with Gln-215 and Phe-208 in the MAO-A active site; the C6-pyrrolidinylmethyl vector of the target compound would project the basic amine into a distinct region of the binding pocket, potentially engaging different residues and yielding a unique selectivity fingerprint.

Monoamine oxidase A Neuropharmacology Structure-activity relationship

Enzyme Inhibition Profile of the 4-Ethyl Analog Suggests Broader Target Engagement Potential

The 4-ethyl analog (CID 5389615; BDBM66104), which differs only by having an ethyl group at C4 instead of a methyl group, was identified as an inhibitor of Pseudomonas aeruginosa beta-lactamase with an IC50 of 6.96 μM in a high-throughput screening campaign at The Scripps Research Institute Molecular Screening Center [1]. This finding demonstrates that the 5-hydroxy-6-(pyrrolidin-1-ylmethyl)coumarin scaffold possesses enzyme inhibitory activity beyond MAO. The target compound's smaller 4-methyl substituent is predicted to alter the steric complementarity within enzyme active sites, potentially yielding a distinct inhibition profile relative to the 4-ethyl congener.

Beta-lactamase inhibition Antibacterial Enzyme profiling

Predicted Synthetic Tractability and Fragment-Growing Versatility of the Free 5-Hydroxyl Group

The target compound possesses a free phenolic hydroxyl group at C5, which is absent in many commercially available pyrrolidinylmethyl coumarin analogs where this position is either alkylated or blocked. This hydroxyl group provides a versatile handle for late-stage diversification via O-alkylation, acylation, sulfonation, or glycosylation, enabling rapid exploration of structure-activity relationships without requiring de novo scaffold synthesis . In contrast, compounds such as the 6-acetyl-5-(cyanomethoxy)-4,7-dimethylcoumarin analog have the C5 position permanently derivatized, limiting synthetic flexibility [1].

Synthetic chemistry Medicinal chemistry Lead optimization

Optimal Research and Procurement Scenarios for 5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one


Medicinal Chemistry Lead Optimization Programs Targeting CNS Aminergic Systems

The compound's structural relationship to known MAO-A inhibitors and its favorable logP of 2.82 [1] make it an excellent starting scaffold for developing brain-penetrant MAO-A or dual MAO-A/B inhibitors. The free C5-OH and C6-pyrrolidinylmethyl groups permit symmetric and asymmetric derivatization to fine-tune target engagement, selectivity, and metabolic stability.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Libraries

With a molecular weight of 273.33 Da and logD of 1.19 , the compound occupies the upper fragment space ideal for fragment growing. The pyrrolidine nitrogen can be quaternized or acylated, while the C5-OH can be elaborated into ethers, esters, or carbamates, generating focused libraries with high three-dimensional diversity [1].

Anti-Infective Screening Campaigns Targeting Bacterial Beta-Lactamase Enzymes

The demonstrated beta-lactamase inhibitory activity of the 4-ethyl analog (IC50 = 6.96 μM) supports the inclusion of this compound in antibacterial screening cascades. The 4-methyl substitution on the target compound may confer improved selectivity or potency relative to the 4-ethyl variant, justifying head-to-head comparisons.

Hepatocyte Stability and CYP450 Inhibition Profiling Studies

The moderate lipophilicity (logP = 2.82) and presence of a basic amine suggest that this compound will exhibit measurable CYP450 interactions. Procurement for in vitro ADME panels (microsomal stability, CYP inhibition, plasma protein binding) is warranted to establish its developability profile before committing to extensive analog synthesis .

Quote Request

Request a Quote for 5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.